6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule with multiple functional groups. It contains a hexanoic acid group (a six-carbon chain with a carboxylic acid group), multiple hydroxy (OH) groups suggesting it might be a polyol, an acetyl group (CH3CO), and two di(propan-2-yl)amino groups. These groups could potentially give the compound a variety of interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups and chiral centers. The presence of multiple hydroxy groups and the hexanoic acid group would likely make the compound polar and capable of forming hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on factors like its polarity, solubility, stability, and reactivity. For example, the presence of multiple polar groups (like the hydroxy groups and the carboxylic acid group) would likely make the compound soluble in polar solvents .Scientific Research Applications
Polymer and Material Science
Poly(amido-amine)s (PAAs), which include derivatives of 2,2-bis(acrylamido)acetic acid, display unique physicochemical properties, making them suitable for applications in polymer science. They exhibit varying levels of basicity and show pH-dependent hemolytic activity, which is relevant for their use in material science (Ferruti et al., 2000).
Synthesis of Acyclic Nucleosides
In the realm of organic synthesis, compounds related to 2,2-bis(acrylamido)acetic acid are used to create bifunctional acyclic nucleoside phosphonates. These compounds are important for the development of new synthetic methods in the field of medicinal chemistry (Vrbovská et al., 2006).
Drug Delivery Systems
Derivatives of bis(methylol)propionic acid, structurally similar to 2,2-bis(acrylamido)acetic acid, are utilized for the modification of chitosan in drug delivery systems. This modification enhances the solubility and biological applicability of chitosan, indicating potential in pharmaceutical applications (Ješelnik & Žagar, 2014).
Development of Fluorescent Probes
Compounds structurally related to 2,2-bis(acrylamido)acetic acid are employed in the development of fluorescent probes for biochemical research. These probes are crucial for understanding biological mechanisms and for diagnostic purposes (Rasolonjatovo & Sarfati, 1998).
Safety And Hazards
Future Directions
properties
CAS RN |
11006-56-7 |
---|---|
Product Name |
6-[2,2-Bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
Molecular Formula |
C20H40N2O8 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
6-[2,2-bis[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C20H40N2O8/c1-10(2)21(11(3)4)18(22(12(5)6)13(7)8)20(29)30-9-14(23)15(24)16(25)17(26)19(27)28/h10-18,23-26H,9H2,1-8H3,(H,27,28) |
InChI Key |
CUEHNLMLFJFMER-UHFFFAOYSA-N |
SMILES |
CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C |
Canonical SMILES |
CC(C)N(C(C)C)C(C(=O)OCC(C(C(C(C(=O)O)O)O)O)O)N(C(C)C)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.